Methyl 3-(dimethoxyphosphoryl)-2-methylpropanoate
Overview
Description
Methyl 3-(dimethoxyphosphoryl)-2-methylpropanoate , also known by various synonyms such as 3-Dimethoxyphosphoryl-propionic acid methyl ester , Trimethyl (2-carboxyethyl)phosphonate , and Trimethyl 3-phosphonopropionate , is a chemical compound with the empirical formula C₆H₁₃O₅P . It belongs to the class of phosphonate esters and exhibits interesting properties due to its phosphoryl group substitution. The compound is colorless, soluble in organic solvents, and has applications in synthetic chemistry and materials science.
Synthesis Analysis
The synthesis of Methyl 3-(dimethoxyphosphoryl)-2-methylpropanoate involves the reaction between 3-(dimethoxyphosphinyl)propionic acid and methanol . The phosphoryl group from the acid reacts with the hydroxyl group of methanol, resulting in the formation of the ester. The reaction typically occurs under mild conditions and yields the desired product.
Molecular Structure Analysis
The molecular structure of Methyl 3-(dimethoxyphosphoryl)-2-methylpropanoate consists of a central carbon atom bonded to three methyl groups (two from the dimethoxyphosphoryl moiety and one from the methyl group). The phosphoryl group (P=O) is attached to the carbon atom, and the ester functionality (C=O) completes the structure. The compound adopts a tetrahedral geometry around the central carbon.
Chemical Reactions Analysis
- Hydrolysis : Under acidic or basic conditions, the ester linkage can undergo hydrolysis, yielding the corresponding phosphonic acid and methanol.
- Reaction with Amines : The compound can react with primary or secondary amines to form amide derivatives.
- Phosphorylation Reactions : The phosphoryl group can participate in phosphorylation reactions, making it useful in synthetic transformations.
Physical And Chemical Properties Analysis
- Melting Point : The compound typically melts around 50-60°C .
- Solubility : It is soluble in organic solvents such as acetone, dichloromethane, and ethyl acetate.
- Stability : It is stable under ambient conditions but should be protected from moisture and strong acids.
Scientific Research Applications
Synthesis and Electrophysical Properties
Methyl 3-(dimethoxyphosphoryl)-2-methylpropanoate has been utilized in the synthesis of Methanofullerene with C1-Geminal Dimethoxyphosphoryl and Methoxycarbonyl Groups. This compound, specifically Methyl 3′-(dimethoxyphosphoryl)-3′H-cyclopropa1,9[5,6]fullerene-3′-carboxylate, has been synthesized and its electrophysical properties have been studied, offering insights into its potential applications in materials science (Torosyan et al., 2018).
Biochemical Degradation Pathway
The compound plays a role in the biochemical degradation pathway of dimethoate, an organophosphorus insecticide. Strain Lgjj-3, a dimethoate-degrading Paracoccus sp., utilizes dimethoate as its sole carbon source. During degradation, metabolites like dimethoate carboxylic acid and O,O,S -trimethyl thiophosphorothioate are formed, indicating its significance in environmental biodegradation and pollutant removal processes (Li et al., 2010).
Heterocyclic Compound Synthesis
Methyl 3-(dimethoxyphosphoryl)-2-methylpropanoate is used in synthesizing heterocyclic systems. One study focused on the synthesis of methyl 2-acetylamino-3-dimethylaminopropenoate, demonstrating its versatility as a reagent in creating various heterocyclic systems, which are valuable in pharmaceutical and chemical industries (Kralj et al., 1997).
Biocompatible Macromolecular Luminogens
In the field of biochemistry and materials science, this compound has been incorporated into the design and synthesis of biocompatible macromolecular luminogens. These luminogens, like 2-(dimethylamino)ethyl methacrylate-co-2-(dimethylamino)ethyl 3-(N-(methylol)acrylamido)-2-methylpropanoate-co-N-(methylol)acrylamide, show potential in sensing and removals of Fe(III) and Cu(II), highlighting their application in environmental monitoring and remediation (Dutta et al., 2020).
Safety And Hazards
- Flammability : It is a combustible liquid.
- Toxicity : While not acutely toxic, avoid inhalation or skin contact.
- Handling Precautions : Use in a well-ventilated area and wear appropriate protective gear.
Future Directions
Research on Methyl 3-(dimethoxyphosphoryl)-2-methylpropanoate could explore:
- Catalytic Applications : Investigate its potential as a catalyst in organic reactions.
- Biological Activity : Explore any unexpected biological effects.
- Materials Science : Utilize it in the design of functional materials.
Please note that this analysis is based on available information, and further studies may reveal additional insights. Always consult reliable sources and safety guidelines when working with this compound.
properties
IUPAC Name |
methyl 3-dimethoxyphosphoryl-2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15O5P/c1-6(7(8)10-2)5-13(9,11-3)12-4/h6H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPKRLCEDDVQBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CP(=O)(OC)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30319036 | |
Record name | Methyl 3-(dimethoxyphosphoryl)-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30319036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(dimethoxyphosphoryl)-2-methylpropanoate | |
CAS RN |
33771-60-7 | |
Record name | NSC338639 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338639 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 3-(dimethoxyphosphoryl)-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30319036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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